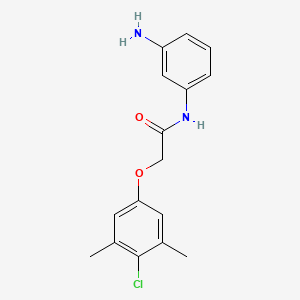

N-(3-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Übersicht

Beschreibung

N-(3-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, with CAS number 1020056-06-7, is a compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.78 g/mol. The compound features a phenoxy group and an amine substitution that are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇ClN₂O₂ |

| Molecular Weight | 304.78 g/mol |

| CAS Number | 1020056-06-7 |

| Hazard Classification | Irritant |

Synthesis

The synthesis of this compound typically involves the reaction of 3-aminophenol with appropriate chloroacetyl derivatives and phenolic compounds. This synthetic pathway is crucial for producing derivatives with varied biological activities.

Antimicrobial Activity

Research indicates that chloroacetamides similar to this compound exhibit significant antimicrobial properties. A study characterized various chloroacetamides, noting their effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogenated substituents in the phenyl ring enhances lipophilicity, facilitating cell membrane penetration.

- Effective Against :

- Gram-positive Bacteria : Staphylococcus aureus, including methicillin-resistant strains (MRSA).

- Gram-negative Bacteria : Less effective against Escherichia coli.

- Fungi : Moderate efficacy against Candida albicans.

This suggests that compounds like this compound could be promising candidates for developing new antimicrobial agents .

Anticancer Potential

In addition to antimicrobial activity, compounds related to this compound have shown potential in cancer treatment. For instance, derivatives have been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth in vivo.

- Case Study Findings :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Studies employing quantitative structure-activity relationship (QSAR) models have identified key features that enhance its efficacy:

- Substituent Position : The position of substituents on the phenyl ring significantly affects antimicrobial potency.

- Lipophilicity : Higher lipophilicity correlates with better membrane permeability and bioactivity.

- Functional Groups : The presence of specific functional groups can enhance interactions with biological targets .

Q & A

Q. Basic: What synthetic methodologies are reported for N-(3-Aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide?

Answer:

The compound is synthesized via coupling reactions. A common approach involves reacting 2-(4-chloro-3,5-dimethylphenoxy)acetic acid derivatives with 3-aminophenylamine under activating conditions (e.g., carbodiimides like EDC or DCC). For example, describes coupling chlorosulfonic acid derivatives with amines using triethylamine in dichloromethane (DCM) at controlled temperatures . Purification typically employs column chromatography and recrystallization. Key intermediates like (4-chloro-3,5-dimethylphenoxy)acetic acid are referenced in , which may serve as precursors .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates () .

- Catalysts : Triethylamine or DMAP improves coupling efficiency ().

- Temperature control : Reactions at 273 K minimize side reactions () .

- Byproduct analysis : Use HPLC or LC-MS (e.g., as in ) to identify impurities like unreacted 3-aminophenylamine or chlorinated byproducts .

Q. Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Answer:

- NMR : ¹H and ¹³C NMR confirm substituent integration and connectivity (e.g., δH 2.31 ppm for methyl groups in ) .

- X-ray crystallography : Resolve absolute configuration (e.g., dihedral angles between aromatic planes, as in ) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M-H]⁻ = 552.2 in ) .

Q. Advanced: How do structural modifications at the aminophenyl group influence biological activity?

Answer:

Structure-activity relationship (SAR) studies compare analogs:

- Auxin activity : shows that replacing the aminophenyl group with pyridinyl (compound 602) retains auxin-like activity in plants .

- Anticancer targets : demonstrates that 4-chloro-3,5-dimethylphenoxy derivatives bind Mcl-1, with substituent polarity affecting binding affinity .

- Methodology : Test analogs in bioassays (e.g., yeast two-hybrid for auxin signaling or fluorescence polarization for Mcl-1 inhibition) .

Q. Basic: What biological targets or mechanisms are associated with this compound?

Answer:

- Auxin receptor modulation : Acts as a synthetic auxin agonist, mimicking indole-3-acetic acid (IAA) to regulate plant growth () .

- Apoptosis inhibition : Binds anti-apoptotic protein Mcl-1 in cancer cells (KD ~nM range; ) .

- Enzyme inhibition : Phenoxyacetamide derivatives inhibit sulfotransferases or kinases (e.g., ’s naphthoic acid derivatives) .

Q. Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), pH, and co-solvents (DMSO concentration).

- Purity validation : Use HPLC (≥95% purity; ) to rule out impurity-driven artifacts .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) reconciles binding modes with crystallographic data () .

Q. Basic: What impurities are commonly observed during synthesis, and how are they characterized?

Answer:

- Byproducts : Unreacted 3-aminophenylamine or chlorinated intermediates () .

- Degradants : Hydrolysis of the acetamide bond under acidic/basic conditions.

- Detection : LC-MS (high-resolution) and ¹H NMR (e.g., aromatic proton shifts) identify impurities .

Q. Advanced: What computational tools predict binding interactions with targets like Mcl-1?

Answer:

- Docking software : AutoDock, Schrödinger Suite, or GOLD predict binding poses using PDB structures (e.g., 4hw2 in ) .

- MD simulations : AMBER or CHARMM assess stability of ligand-protein complexes over 100-ns trajectories.

- Free-energy calculations : MM-PBSA/GBSA quantify binding affinities (ΔG) .

Q. Basic: What are the storage and handling protocols for this compound?

Answer:

- Storage : -20°C under inert gas (N₂/Ar) to prevent oxidation ( ) .

- Handling : Use gloves and PPE; avoid heat/sparks ( ’s P210 guidelines) .

Q. Advanced: How is crystallographic data used to refine the compound’s conformation?

Answer:

- Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation; ) .

- Refinement : SHELXL resolves hydrogen bonding (e.g., N–H···O in ) and torsional angles .

- Validation : R-factor (<0.05) and CCDC deposition ensure accuracy (e.g., CCDC 867319 in ) .

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-6-14(7-11(2)16(10)17)21-9-15(20)19-13-5-3-4-12(18)8-13/h3-8H,9,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJCRQXIWAYTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.